8-Fluoro-6-isoquinolinecarbonitrile
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Overview
Description
8-Fluoro-6-isoquinolinecarbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-isoquinolinecarbonitrile typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may also involve catalytic methods to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-isoquinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-isoquinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit key enzymes or disrupt cellular pathways, resulting in its observed effects .
Comparison with Similar Compounds
- 5-Fluoroisoquinolinecarbonitrile
- 6-Fluoroisoquinolinecarbonitrile
- 7-Fluoroisoquinolinecarbonitrile
Comparison: 8-Fluoro-6-isoquinolinecarbonitrile is unique due to the specific position of the fluorine atom on the isoquinoline ring. This positioning can influence its reactivity and biological activity compared to other fluorinated isoquinolines. For example, the fluorine atom at the 8-position may result in different electronic effects and steric interactions, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
8-fluoroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-4-7(5-12)3-8-1-2-13-6-9(8)10/h1-4,6H |
InChI Key |
OKKHNUWFJFHDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)C#N)F |
Origin of Product |
United States |
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